molecular formula C9H10N4O2 B14501794 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide CAS No. 63244-99-5

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide

Cat. No.: B14501794
CAS No.: 63244-99-5
M. Wt: 206.20 g/mol
InChI Key: CNXAICYHVYQAGT-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide is a hydrazine-carboxamide derivative featuring a 3-hydroxyindole moiety. This compound belongs to a class of molecules where the hydrazine-carboxamide scaffold is modified with aromatic or heterocyclic substituents, often designed to enhance biological activity or physicochemical properties. The indole group contributes to π-π stacking interactions and hydrogen bonding, while the hydroxy group at the 3-position may improve solubility and metabolic stability.

Properties

CAS No.

63244-99-5

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

[(3-hydroxy-3H-indol-2-yl)amino]urea

InChI

InChI=1S/C9H10N4O2/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15)

InChI Key

CNXAICYHVYQAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=N2)NNC(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .

Scientific Research Applications

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cell signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide with structurally related hydrazine-carboxamide derivatives in terms of synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound (Target) C₁₀H₁₁N₄O₂* Not reported Expected NH/OH stretches (IR: ~3300 cm⁻¹)
2-(4-Benzamidobenzoyl)hydrazine-1-carboxamide (5a) C₁₅H₁₄N₄O₂ 283–285 NH/amide peaks (IR: 3200–3400 cm⁻¹)
N-Dodecyl-2-(4-nitrobenzoyl)hydrazine-1-carboxamide (2e) C₂₀H₃₂N₄O₄ 220–221 Nitro group (IR: ~1520 cm⁻¹)
6c (Anti-tumor analog) C₂₃H₂₂N₆O₂ 238–239 Aromatic δ 7.2–8.5 ppm (¹H NMR)

*Hypothetical molecular formula based on structural analysis. The target compound’s hydroxyindole group may lower melting points compared to nitro- or halogen-substituted analogs (e.g., 2e, mp 220–221°C) due to reduced crystallinity .

Biological Activity

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide, also known by its CAS number 63244-99-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and various research findings associated with this compound, emphasizing its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with indole-based compounds. Various methodologies have been explored to optimize yield and purity. For instance, one common approach involves using carbonyl diimidazole (CDI) to activate the carboxylic acid group, facilitating the formation of the hydrazone intermediate before cyclization to form the indole structure .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For example, studies show that metal complexes formed with this ligand enhance its antibacterial activity compared to the free ligand alone .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli30 µg/mL
Candida albicans40 µg/mL

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research involving breast cancer cell lines MCF-7 and MDA-MB-231 indicated that derivatives of this compound could inhibit cell proliferation effectively, with IC50 values suggesting promising anticancer activity .

Table 2: Cytotoxicity Data for Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-7<25
MDA-MB-231<20

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it binds effectively to histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival. The binding energies observed in these studies indicate strong interactions within the active site of HDACs, supporting its potential as an HDAC inhibitor .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies : A study conducted on MCF-7 cells revealed that treatment with derivatives of 2-(3-Hydroxy-3H-indol-2-yl)hydrazine resulted in significant apoptosis, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In a comparative study, the compound's efficacy was measured against standard antibiotics, revealing that certain metal complexes exhibited superior activity against resistant strains of bacteria.

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